molecular formula C22H19N3O2 B2685265 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide CAS No. 1448128-46-8

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2685265
CAS No.: 1448128-46-8
M. Wt: 357.413
InChI Key: HGLFDKOYNGTBTB-UHFFFAOYSA-N
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Description

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O2 and its molecular weight is 357.413. The purity is usually 95%.
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Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide is a compound that features a unique structure combining a naphthalene moiety with an oxadiazole derivative. This combination has implications for its biological activity, particularly in the fields of anticancer and antimicrobial research. The following sections detail the biological activities observed, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C19H20N4O
Molecular Weight 320.39 g/mol
IUPAC Name This compound
CAS Number Not available

The compound’s structure includes an oxadiazole ring known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer potential. This is attributed to their ability to inhibit various enzymes involved in cancer cell proliferation:

  • Mechanisms of Action :
    • Inhibition of thymidylate synthase , which is crucial for DNA synthesis.
    • Targeting histone deacetylases (HDAC) , leading to altered gene expression associated with cancer progression.
    • Interference with topoisomerase II , essential for DNA replication and repair processes .

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial properties. They are effective against a range of pathogens due to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis:

  • Mechanisms of Action :
    • Disruption of bacterial cell membrane integrity.
    • Inhibition of essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Studies on similar oxadiazole derivatives suggest:

  • The presence of electron-donating groups (e.g., methyl groups) enhances activity.
  • Substituents on the naphthalene or phenyl rings can significantly alter potency and selectivity against cancer cells or microbes .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer effects of various oxadiazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications similar to those in this compound led to enhanced antibacterial activities compared to standard antibiotics .

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-23-22(27-25-15)14-18-8-3-5-12-20(18)24-21(26)13-17-10-6-9-16-7-2-4-11-19(16)17/h2-12H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLFDKOYNGTBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.